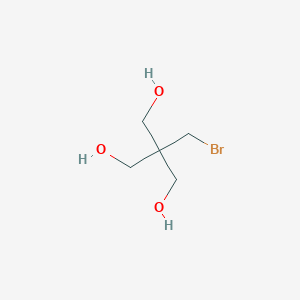

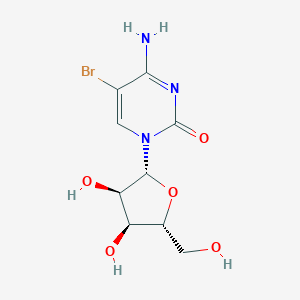

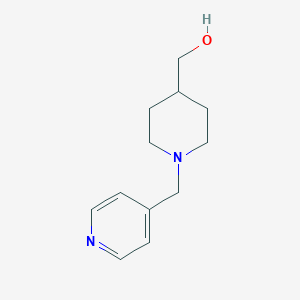

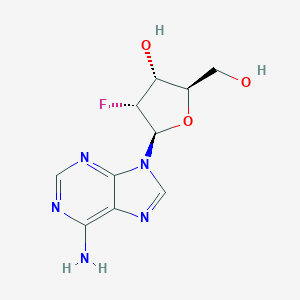

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol" involves the condensation of piperidin-4-yl-diphenyl-methanol with various sulfonyl chlorides in methylene dichloride using triethylamine as the base. This method has been employed to synthesize compounds such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol , [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol , and 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . Additionally, ring-opening reactions of related compounds, such as 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts, have been performed using tertiary amines like triethylamine .

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of these synthesized compounds. The crystallographic data reveal that these compounds typically crystallize in the monoclinic space group with the piperidine ring adopting a chair conformation. The geometry around the sulfur atom is often distorted from a regular tetrahedron . The molecular structure is further stabilized by various intermolecular interactions, including hydrogen bonds and π interactions .

Chemical Reactions Analysis

The synthesized compounds exhibit different reactivities depending on their functional groups. For instance, the presence of a nitro group in the 1-(2-nitro-benzenesulfonyl) derivative could potentially introduce different chemical reactivities compared to the chloro and toluene-sulfonyl derivatives . The ring-opening reactions of isoxazolo[2,3-a]pyridinium salts under the influence of tertiary amines result in the formation of compounds with different functionalities, indicating a versatile reactivity profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectroscopic techniques and thermal analyses. The crystal structures are stabilized by inter and intramolecular hydrogen bonds and other non-covalent interactions, which can influence the melting points and solubility . The thermal properties of these crystals have been studied using thermogravimetric analysis, revealing stability over a range of temperatures . Electronic properties such as the HOMO-LUMO energy gap have been evaluated through density functional theory calculations, providing insights into the reactivity and stability of the molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Three-component Synthesis : A study reported the synthesis of a novel compound using malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol, with "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol" being a key intermediate. This highlights its use in complex organic syntheses (Wu Feng, 2011).

Corrosion Inhibition

- Use as Corrosion Inhibitors : A derivative of "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol" was found to be an effective corrosion inhibitor for mild steel in acidic environments. This suggests its potential applications in industrial corrosion protection (Qisheng Ma et al., 2017).

Crystallography

- Crystal Structure Analysis : Several studies have synthesized and analyzed the crystal structures of compounds closely related to "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol", contributing to the field of crystallography and molecular geometry (H. R. Girish et al., 2008).

Drug Development

- Histamine H3 Receptor Antagonists : Compounds with a structure similar to "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol" have been explored for their potential as histamine H3 receptor antagonists, highlighting its relevance in pharmaceutical research (Devin M Swanson et al., 2009).

Green Chemistry

- Environmentally Benign Synthesis : Research on environmentally benign synthesis methods has included the use of "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol" derivatives, emphasizing its role in sustainable chemistry (B. Ágai et al., 2004).

Substitution Reactions

- Nucleophilic Substitution Studies : Studies on the reactivity of pyridine derivatives with piperidine in methanol have included compounds similar to "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol", aiding in the understanding of nucleophilic substitution reactions (Guillaume Coppens et al., 2010).

Bioactive Compounds Synthesis

- Antitubercular and Antifungal Activity : Research into the synthesis of bioactive compounds has utilized derivatives of "(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol", highlighting its potential in the development of new drugs (Manjoor. Syed et al., 2013).

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and face thoroughly after handling (P264), and storing locked up (P405) .

Eigenschaften

IUPAC Name |

[1-(pyridin-4-ylmethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-12-3-7-14(8-4-12)9-11-1-5-13-6-2-11/h1-2,5-6,12,15H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCPWJSNYIBBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434883 | |

| Record name | {1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol | |

CAS RN |

914349-22-7 | |

| Record name | 1-(4-Pyridinylmethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)